molecular formula C18H22ClNO2 B239729 2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol

2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol

Cat. No. B239729
M. Wt: 319.8 g/mol
InChI Key: BDVAVLGXDKQPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol, also known as C16, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in tumor growth and angiogenesis. Specifically, 2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol has been found to inhibit the expression of vascular endothelial growth factor (VEGF) and its receptor, which are involved in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth and metastasis, and the suppression of inflammatory responses. Additionally, 2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol has been found to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or tissues. However, one limitation of 2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are numerous future directions for research on 2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol, including the development of new drug formulations and the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol and to identify potential side effects and interactions with other drugs.

Synthesis Methods

2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl alcohol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with 2-(benzyloxy)benzaldehyde. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol has been extensively studied for its potential applications in various fields, including medicine and biochemistry. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.

properties

Product Name

2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylamino]butan-1-ol

InChI

InChI=1S/C18H22ClNO2/c1-2-17(12-21)20-11-15-5-3-4-6-18(15)22-13-14-7-9-16(19)10-8-14/h3-10,17,20-21H,2,11-13H2,1H3

InChI Key

BDVAVLGXDKQPIE-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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